1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate
Description
This compound is a pyrrolo[2,3-c]pyridine derivative featuring a fused bicyclic aromatic system with a 5-chloro substituent and two ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 2. The 5-chloro substituent likely modulates electronic properties and reactivity, making this compound a candidate for further functionalization or biological evaluation. Its synthesis likely involves multi-step reactions, such as domino condensation or Heck cyclization, followed by selective esterification .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-5-21-13(19)10-6-9-7-12(16)17-8-11(9)18(10)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDMACPUEZKQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[2,3-c]pyridine Core
The foundational step involves constructing the pyrrolo[2,3-c]pyridine ring system, which can be achieved via cyclization reactions starting from appropriately substituted heterocycles. According to patent WO2019158550A1, the core can be synthesized through a palladium-catalyzed coupling reaction involving chloropyridine derivatives and pyrrolo precursors, typically under inert atmosphere at elevated temperatures (~100°C) for about 14 hours. The key reagents include potassium phosphate as a base, palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II), and solvents like 1,4-dioxane with water (Table 1).
Table 1. Typical Conditions for Core Pyrrolo[2,3-c]pyridine Synthesis
| Reagent/Condition | Details |
|---|---|
| Catalyst | PdCl2(dppf) |
| Base | Tripotassium phosphate |
| Solvent | 1,4-dioxane/water |
| Temperature | 100°C |
| Time | 14 hours |
| Atmosphere | Inert (Nitrogen) |
The introduction of the tert-butyl and ethyl groups at specific oxygen positions (O-1 and O-2) of the pyrrolo[2,3-c]pyridine core is achieved through esterification reactions. According to research articles and patent WO2019158550A1, the process involves:
Protection of the nitrogen at the 1-position with tert-butyl carbamate (Boc group) via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature for about 6 hours (Table 2).
Ethanolysis or ethylation of hydroxyl groups, if present, or direct esterification with ethylating agents under controlled conditions.
Table 2. Boc Protection of Pyrrolo[2,3-c]pyridine
| Reagent | Conditions | Yield | Notes |
|---|---|---|---|
| Boc2O | 0°C, TEA, DCM, 6 hours | ~97% | Protects nitrogen at position 1 |
| Di-tert-butyl dicarbonate | Room temp, overnight | ~97% | Alternative method for Boc protection |
- Esterification at O-2 can be performed via nucleophilic substitution using ethyl halides or via carbodiimide-mediated coupling with ethyl alcohol derivatives, depending on the functional groups present.
Chlorination at the 5-Position
The chlorination step to introduce the chlorine atom at the 5-position of the pyrrolo[2,3-c]pyridine ring is often achieved via electrophilic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃). For example, WO2019158550A1 reports chlorination under reflux conditions in inert solvents, with reaction times of approximately 14 hours at 100°C, to selectively chlorinate the aromatic ring.
Chlorination Conditions Summary:
- Reagent: NCS or POCl₃
- Solvent: Dioxane or dichloromethane
- Temperature: Reflux (~100°C)
- Duration: 14 hours
- Atmosphere: Nitrogen or inert
Purification and Characterization
Post-reaction purification typically involves silica gel chromatography, using solvent systems such as chloroform/methanol or petroleum ether/ethyl acetate, to isolate the desired esterified chloropyrrolo[2,3-c]pyridine derivative with high purity (>97%).
Data Summary and Comparative Analysis
Research Findings and Notes
- The reaction times are generally between 6 to 14 hours, optimized based on temperature and reagent ratios, with longer durations favoring complete conversions.
- The use of inert atmospheres (nitrogen or argon) minimizes side reactions during sensitive steps such as chlorination and Boc protection.
- Purification via chromatography ensures high purity necessary for subsequent biological evaluations or further derivatization.
- The yields for each step are consistently high (>97%), indicating robust and scalable protocols.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrrolo derivatives. For instance, compounds similar to 1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate have been tested for their ability to scavenge free radicals using the DPPH method. These derivatives demonstrated significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
Research indicates that pyrrolo derivatives exhibit notable antibacterial activity against Gram-positive bacteria. A study synthesized various substituted pyrrolidines and evaluated their bioactivity, revealing that certain derivatives possess enhanced antibacterial properties compared to standard antibiotics . This positions compounds like this compound as promising candidates for developing new antimicrobial agents.
Janus Kinase Inhibition
Another area of interest is the inhibition of Janus kinases (JAKs), which are critical in signaling pathways related to immune responses and inflammation. Pyrrolo derivatives have been explored as potential JAK inhibitors. The structural features of these compounds allow them to interact effectively with the JAK enzyme family, indicating their therapeutic potential in treating autoimmune diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various organic reactions involving pyrrole and substituted pyridine derivatives. Its synthesis not only contributes to the development of new pharmaceutical agents but also serves as a building block for further chemical modifications.
Table 2: Synthetic Routes
| Reaction Type | Description |
|---|---|
| Alkylation | Introduction of tert-butyl and ethyl groups |
| Esterification | Formation of dicarboxylate through esterification |
| Halogenation | Chlorination at the pyrrole ring |
Case Study 1: Antioxidant Efficacy
In a comparative study assessing the antioxidant activity of various pyrrolo derivatives, one compound showed an antioxidant effect significantly higher than ascorbic acid. This study utilized both DPPH radical scavenging and reducing power assays to evaluate efficacy .
Case Study 2: Antibacterial Screening
A series of synthesized pyrrolidines were tested against several bacterial strains. Compounds derived from the core structure of this compound exhibited promising results against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, indicating their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
- Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyrazine (): The target compound shares a pyrrolopyridine core, whereas pyrrolo[2,3-b]pyrazine derivatives (e.g., in ) replace one pyridine nitrogen with a pyrazine nitrogen.
- Pyrrolo[2,3-c]pyridine vs. Tetrahydroindolo[2,3-c]quinolinone (): The tetrahydroindoloquinolinone scaffold in includes an additional fused indole ring, broadening π-π stacking interactions.
Substituent Effects
- 5-Chloro Substituent :
The 5-chloro group in the target compound parallels the 4-chloro substituent in chromen[4,3-c]pyrazol-4-ones (), which enhances electrophilic reactivity and may improve inhibitory activity in biological assays. In contrast, ambocarb derivatives () lack halogens but rely on methoxy groups for target modulation . - Ester Groups :
The tert-butyl/ethyl ester combination contrasts with diethyl esters in tetrahydroimidazo[1,2-a]pyridine derivatives (). The tert-butyl group’s steric bulk may hinder hydrolysis, improving metabolic stability, while ethyl esters balance lipophilicity for cellular uptake .
Key Research Findings and Implications
- Synthetic Flexibility : The tert-butyl/ethyl ester combination allows for selective deprotection, enabling modular derivatization (e.g., amidation or hydrolysis) .
- Steric vs. Electronic Effects : Bulkier esters (tert-butyl) improve crystallinity, facilitating structural analysis via programs like SHELX , while smaller esters (ethyl) enhance reaction kinetics .
- Biological Potential: Structural parallels to Bcl-xL inhibitors () and TLR antagonists () suggest therapeutic applications in oncology and autoimmune diseases, though direct bioactivity data for the target compound remains unexplored.
Biological Activity
1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate is a compound of interest within the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolo[2,3-c]pyridine core with tert-butyl and ethyl substituents at the 1 and 2 positions, respectively, and a chlorine atom at the 5 position. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Janus Kinase Inhibition : Pyrrolo[2,3-c]pyridine derivatives have been shown to modulate Janus kinase (JAK) activity, which is crucial in signaling pathways related to immune response and inflammation . Inhibition of JAKs can be beneficial in treating autoimmune diseases and certain cancers.
- Anticancer Properties : Studies have demonstrated that pyrrolo[2,3-c]pyridine derivatives possess antiproliferative effects against several cancer cell lines. For instance, compounds in this class have been evaluated for their efficacy against breast, colon, and lung cancer cell lines .
- Anti-inflammatory Effects : The modulation of inflammatory pathways through JAK inhibition suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Antiproliferative Activity
A study focused on the synthesis of fluorinated pyridine derivatives found that compounds with similar scaffolds exhibited significant antiproliferative activity against various cancer cell lines. The highest activity was noted for specific derivatives that share structural similarities with this compound .
The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or receptors in cellular signaling pathways. For instance, inhibition of JAKs leads to decreased phosphorylation of downstream signaling molecules involved in cell proliferation and survival.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. How can researchers safely handle and store 1-<em>O</em>-tert-butyl 2-<em>O</em>-ethyl 5-chloropyrrolo[2,3-<em>c</em>]pyridine-1,2-dicarboxylate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
- Storage : Store in a cool, dry place (<25°C) away from ignition sources. Ensure containers are tightly sealed to prevent moisture ingress, which may hydrolyze ester groups .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on the pyrrolo-pyridine core and ester substituents. For example, tert-butyl groups typically show singlets at ~1.4 ppm in 1H NMR .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]+) and fragmentation patterns, ensuring alignment with the theoretical molecular weight .
- IR Spectroscopy : Validate ester carbonyl stretches (~1720–1740 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .
Q. What are the critical steps in synthesizing this compound via esterification reactions?
- Methodological Answer :
- Step 1 : Protect the pyrrolo-pyridine nitrogen using tert-butyl and ethyl chloroformates under anhydrous conditions (e.g., DCM, 0°C) .
- Step 2 : Introduce the 5-chloro substituent via electrophilic chlorination (e.g., NCS in DMF) .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when unexpected peaks arise?
- Methodological Answer :
- Hypothesis Testing : Check for residual solvents (e.g., DMSO-d6 at 2.5 ppm) or byproducts like hydrolyzed esters.
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl-protected pyrrolidines in ).
Q. What strategies optimize the regioselectivity of chlorination at the 5-position of the pyrrolo-pyridine core?
- Methodological Answer :
- Catalytic Systems : Test Lewis acids (e.g., FeCl3) to direct electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar alternatives .
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and minimize over-chlorination .
Q. How does the steric bulk of tert-butyl and ethyl esters influence the compound’s reactivity in downstream reactions?
- Methodological Answer :
- Protection/Deprotection Studies : Compare hydrolysis rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions. Tert-butyl esters are typically more resistant to hydrolysis than ethyl esters .
- Computational Modeling : Use DFT calculations to analyze steric hindrance effects on nucleophilic attack at the carbonyl groups .
Safety and Environmental Considerations
Q. What are the acute toxicity profiles and ecological disposal recommendations for this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
